Furo[2,3-c]pyridine-2-methanol
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Overview
Description
Furo[2,3-c]pyridine-2-methanol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused furan and pyridine ring system, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications, particularly in the development of novel anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-c]pyridine-2-methanol typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of strong bases and solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the formation of the furan and pyridine rings .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve optimizing the laboratory-scale synthetic routes for larger-scale production. This would include scaling up the reaction conditions, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]pyridine-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which Furo[2,3-c]pyridine-2-methanol exerts its effects involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that the compound binds strongly to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . This binding disrupts the normal function of these proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Furo[2,3-c]pyridine-2-methanol can be compared with other similar compounds, such as:
Pyridine-2-ylmethanol: Lacks the fused furan ring, resulting in different chemical and biological properties.
Furo[2,3-b]pyridine derivatives: These compounds share the fused ring system but may have different substituents, leading to variations in their biological activities.
Nicotinonitrile derivatives: These compounds have a similar pyridine ring but differ in their functional groups and overall structure.
The uniqueness of this compound lies in its fused ring system and the presence of the hydroxyl group, which contribute to its distinct chemical reactivity and biological activities .
Properties
CAS No. |
162537-72-6 |
---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.149 |
IUPAC Name |
furo[2,3-c]pyridin-2-ylmethanol |
InChI |
InChI=1S/C8H7NO2/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-4,10H,5H2 |
InChI Key |
WBALOZJCRRNXRJ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C=C(O2)CO |
Synonyms |
Furo[2,3-c]pyridine-2-methanol (9CI) |
Origin of Product |
United States |
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